molecular formula C24H21N3O3 B2811476 (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one CAS No. 380489-38-3

(Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one

Cat. No.: B2811476
CAS No.: 380489-38-3
M. Wt: 399.45
InChI Key: DKCWVISHOVGRRC-KHPPLWFESA-N
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Description

(Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.

    Attachment of the benzofuran moiety: This step involves the coupling of the benzofuran ring to the pyrazole core, often using Suzuki or Heck coupling reactions.

    Formation of the enone system: The final step involves the formation of the enone system through aldol condensation or similar reactions, incorporating the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyrazole rings.

    Reduction: Reduction reactions can target the enone system, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Products include oxidized derivatives of the benzofuran and pyrazole rings.

    Reduction: The major product is the corresponding alcohol of the enone system.

    Substitution: Substituted derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one: The E-isomer of the compound, which may have different physical and chemical properties.

    3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole: A simpler analog without the enone and morpholine groups.

    1-phenyl-3-(benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde group instead of the enone system.

Uniqueness

The uniqueness of (Z)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its Z-configuration also imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-23(26-12-14-29-15-13-26)11-10-19-17-27(20-7-2-1-3-8-20)25-24(19)22-16-18-6-4-5-9-21(18)30-22/h1-11,16-17H,12-15H2/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCWVISHOVGRRC-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C\C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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